

# Dibromoacetaldehyde molecular structure

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Compound of Interest		
Compound Name:	Dibromoacetaldehyde	
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An In-depth Technical Guide on the Molecular Structure of Dibromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Dibromoacetaldehyde** (C<sub>2</sub>H<sub>2</sub>Br<sub>2</sub>O) is a halogenated organic compound of significant interest due to its occurrence as a disinfection byproduct in drinking water and its associated genotoxicity.[1][2] A thorough understanding of its molecular structure is fundamental to elucidating its chemical reactivity, metabolic fate, and toxicological profile. This technical guide provides a comprehensive overview of the molecular structure of 2,2-**dibromoacetaldehyde**, including its physicochemical properties, spectroscopic signature, and logical pathways related to its synthesis and biological impact. Detailed experimental methodologies relevant to its structural characterization are also presented.

#### **Molecular Structure and Identification**

**Dibromoacetaldehyde** is an aldehyde derivative with two bromine atoms attached to the alpha-carbon atom.[3] Its systematic IUPAC name is 2,2-dibromoacetaldehyde.[4]

- Chemical Formula: C<sub>2</sub>H<sub>2</sub>Br<sub>2</sub>O[3]
- Molecular Weight: Approximately 201.84 g/mol
- SMILES: C(=O)C(Br)Br



InChI Key: XIVPMNIFAAGBOY-UHFFFAOYSA-N

CAS Number: 3039-13-2

The connectivity of the atoms consists of a central carbon-carbon single bond. One carbon atom is double-bonded to an oxygen atom and single-bonded to a hydrogen atom, forming the aldehyde functional group. The other carbon atom (the  $\alpha$ -carbon) is bonded to two bromine atoms and one hydrogen atom.

## **Physicochemical Properties**

The physical and chemical properties of **dibromoacetaldehyde** are summarized in the table below. These properties are crucial for its handling, storage, and for predicting its environmental fate and transport.

Property	Value	Reference(s)
Molecular Weight	201.84 g/mol	
Boiling Point	136.3 °C at 760 mmHg	
Melting Point	87 °C	_
Density	2.357 g/cm <sup>3</sup>	_
Vapor Pressure	7.41 mmHg at 25°C	
Flash Point	68.7 °C	
Refractive Index	1.541	
XLogP3-AA	1.4	
Topological Polar Surface Area	17.1 Ų	_
Exact Mass	201.84519 Da	_
Monoisotopic Mass	199.84724 Da	

## **Spectroscopic Data for Structural Elucidation**







Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of **dibromoacetaldehyde**.



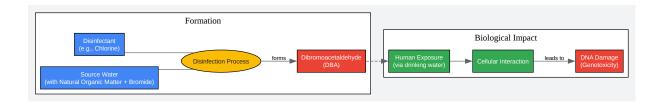
Spectroscopic Technique	Data Summary	Reference(s)
Mass Spectrometry (MS)	GC-MS data is available through the NIST Mass Spectrometry Data Center. The mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms ( <sup>79</sup> Br and <sup>81</sup> Br isotopes). The molecular ion peak would be expected around m/z 200, 202, and 204 in an approximate 1:2:1 ratio.	
Infrared (IR) Spectroscopy	Vapor phase IR spectra are available. Key characteristic absorption bands would include a strong C=O stretching vibration for the aldehyde functional group (typically in the range of 1720-1740 cm <sup>-1</sup> ) and C-H stretching and bending vibrations. C-Br stretching vibrations would be observed in the fingerprint region.	
Nuclear Magnetic Resonance (NMR) Spectroscopy	While specific experimental data for dibromoacetaldehyde is not readily available in the cited sources, a predicted <sup>1</sup> H NMR spectrum would show two signals: a singlet for the aldehydic proton (-CHO) and a singlet for the proton on the dibrominated carbon (-CHBr <sub>2</sub> ). The chemical shifts would be influenced by the	



electronegative bromine atoms and the carbonyl group.

# Logical and Experimental Workflows Formation as a Disinfection Byproduct and Genotoxicity

**Dibromoacetaldehyde** is recognized as a disinfection byproduct (DBP) formed during water treatment processes like chlorination, especially in bromide-rich waters. Its formation poses a health concern due to its demonstrated genotoxicity. The logical pathway from water treatment to potential biological impact is illustrated below.



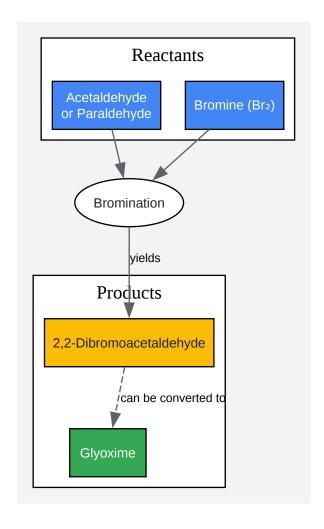
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Formation of **Dibromoacetaldehyde** as a DBP and its genotoxic effect.

### **Potential Synthetic Pathway**

A plausible synthetic route for **dibromoacetaldehyde** can be inferred from its known chemical precursors and downstream products. This pathway provides a framework for its laboratory synthesis for research purposes.





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A potential synthetic pathway for 2,2-dibromoacetaldehyde.

## **Experimental Protocols**

While specific experimental protocols for the structural determination of **dibromoacetaldehyde** are not detailed in the initial search, standard methodologies for small organic molecules would be employed.

#### **Synthesis and Purification (General Protocol)**

A common method for the synthesis of  $\alpha$ -halogenated aldehydes involves the direct halogenation of the corresponding aldehyde or its precursor.

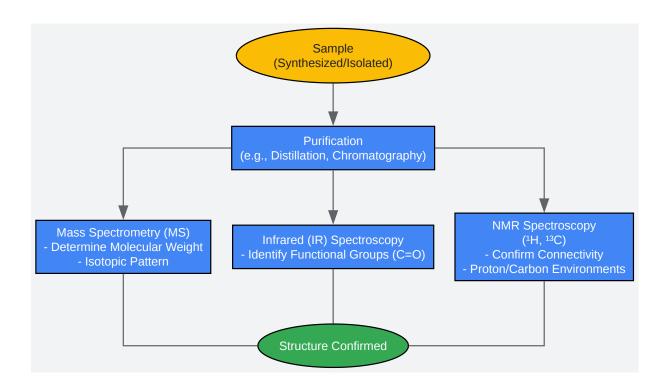
 Reaction Setup: Acetaldehyde or its trimer, paraldehyde, is dissolved in a suitable solvent (e.g., water or acetic acid).



- Bromination: Elemental bromine is added dropwise to the solution, often with temperature control to manage the exothermic reaction.
- Workup: The reaction mixture is neutralized, and the organic product is extracted using an immiscible organic solvent (e.g., diethyl ether).
- Purification: The crude product is purified by distillation under reduced pressure to isolate dibromoacetaldehyde.

#### **Structural Characterization Workflow**

The following workflow outlines the standard procedures for confirming the structure of a synthesized or isolated compound like **dibromoacetaldehyde**.



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